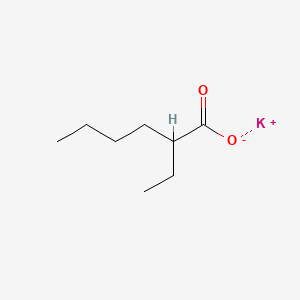

Potassium 2-ethylhexanoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium 2-ethylhexanoate can be synthesized through the reaction of 2-ethylhexanoic acid with potassium hydroxide or potassium carbonate . The reaction typically involves the neutralization of the acid with the base, resulting in the formation of the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of an electrolyzer. Metals such as lead or bismuth are reacted with a mixture of 2-ethylhexanoic acid, a low-weight aliphatic alcohol, and an electroconductive additive under the influence of an electric current . This process yields high-purity metal 2-ethylhexanoates, which are essential for applications in microelectronics and other high-tech industries .

Análisis De Reacciones Químicas

Substitution Reactions

Potassium 2-ethylhexanoate participates in cation-exchange reactions due to its ionic nature. A primary application involves displacing tertiary ammonium cations in metathesis reactions:

Example : Conversion of tert-butylammonium clavulanate to potassium clavulanate, a key intermediate in β-lactam antibiotic synthesis .

Mechanism :

This reaction exploits the high solubility of this compound in organic solvents, facilitating selective crystallization of the desired potassium salt .

Catalytic Activity in Polymerization

This compound acts as a trimerization catalyst in polyisocyanurate (PIR) foam production.

Mechanism :

Key Effects :

-

Increases isocyanurate yield by 15–20% compared to non-catalytic methods .

-

Reduces foam flammability by enhancing cross-linking density .

Industrial Performance :

| Parameter | Value |

|---|---|

| Optimal dosage | 1.5–2.5 wt% |

| Viscosity reduction | 30–40% |

| Demolding time | 20–25% shorter |

Oxidation and Reduction Reactions

The compound undergoes redox transformations under controlled conditions:

Oxidation :

-

Primary products include potassium adipate and glutarate derivatives.

Reduction :

Polyurethane Production

-

Role : Accelerates urethane and isocyanurate formation in rigid foams.

-

Advantages :

Semiconductor Precursors

Aplicaciones Científicas De Investigación

Industrial Applications

-

Catalyst in Polymerization

Potassium 2-ethylhexanoate serves as a catalyst in the production of various polymers, including polyester and polyurethane. It enhances the polymerization process by promoting cross-linking and improving the mechanical properties of the resulting materials . -

Corrosion Inhibitor

It is employed as a corrosion inhibitor in metalworking fluids, protecting metal surfaces during machining operations. This application is crucial for extending the lifespan of tools and equipment by preventing rust and degradation . -

Drier in Coatings

The compound acts as a drier in paints and coatings, accelerating drying times and improving film formation. This property enhances the durability and quality of surface finishes, making it valuable in the coatings industry . -

Additive in Lubricants

As a lubricant additive, this compound improves the performance of lubricants by reducing friction and wear in mechanical systems. Its effectiveness in this role contributes to increased efficiency and longevity of machinery . -

Food Preservation

This compound is utilized as a food additive to prevent rancidity in oils containing unsaturated fatty acids. Its antioxidant properties help maintain the quality and safety of food products .

Physiological Effects

Recent studies have indicated that this compound may possess beneficial physiological effects, such as lowering serum cholesterol levels and reducing inflammation by inhibiting prostaglandin synthesis. These properties suggest potential applications in health-related fields .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymerization | Catalyst for polyester and polyurethane | Enhances mechanical properties |

| Metalworking | Corrosion inhibitor | Protects metal surfaces from rust |

| Coatings | Drier for paints | Accelerates drying time; improves finish quality |

| Lubricants | Additive for lubricants | Reduces friction; increases machinery longevity |

| Food Industry | Prevents rancidity in oils | Maintains food quality and safety |

| Health | Potential cholesterol-lowering effects | May reduce inflammation |

Case Studies

Case Study 1: Polymer Production Enhancement

In a study conducted on the synthesis of polyurethanes using this compound as a catalyst, researchers observed significant improvements in reaction rates and final product properties compared to traditional catalysts. The resulting polyurethanes exhibited enhanced thermal stability and mechanical strength.

Case Study 2: Corrosion Inhibition Performance

A comparative analysis was performed on various corrosion inhibitors, including this compound, within metalworking fluids. The results indicated that this compound provided superior protection against corrosion, significantly extending tool life during machining operations.

Case Study 3: Food Quality Preservation

Research highlighted the efficacy of this compound in preventing rancidity in vegetable oils. Oils treated with this compound showed extended shelf life and maintained sensory qualities over time compared to untreated controls.

Mecanismo De Acción

The mechanism of action of potassium 2-ethylhexanoate involves its ability to act as a catalyst and corrosion inhibitor. As a catalyst, it facilitates the polymerization of polyurethane systems by promoting the reaction between polyols and isocyanates . As a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .

Comparación Con Compuestos Similares

Similar Compounds

- Sodium 2-ethylhexanoate

- Calcium 2-ethylhexanoate

- Magnesium 2-ethylhexanoate

Uniqueness

Potassium 2-ethylhexanoate is unique due to its specific applications in high-tech industries and pharmaceuticals. Unlike its sodium, calcium, and magnesium counterparts, this compound is particularly effective as a catalyst in polyurethane systems and as a corrosion inhibitor in automotive antifreeze .

Actividad Biológica

Potassium 2-ethylhexanoate is a salt derived from 2-ethylhexanoic acid and potassium, recognized for its diverse biological activities and applications in various fields, including biochemistry, medicine, and industry. This article explores its biochemical properties, mechanisms of action, physiological effects, and research findings.

This compound can be synthesized through the reaction of 2-ethylhexanoic acid with potassium hydroxide or potassium carbonate. The resulting compound is highly soluble in polar solvents such as water and alcohol, making it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅KO₂ |

| CAS Number | 3164-85-0 |

| Solubility | Soluble in water and alcohol |

| Potassium Content | Approximately 15% |

Target Pathways

This compound acts primarily by influencing biochemical pathways involved in the synthesis of beta-lactam antibiotics. It facilitates the conversion of the tert-butylammonium salt of clavulanic acid into potassium clavulanate, which is crucial for inhibiting beta-lactamase enzymes responsible for antibiotic resistance.

Cellular Effects

This compound exhibits several cellular effects:

- Inflammation Reduction : It inhibits prostaglandin synthesis, thereby reducing inflammation .

- Cholesterol and Triglycerides : Studies indicate that it may lower serum cholesterol and triglyceride levels in humans, suggesting potential cardiovascular benefits .

- Cardiac Effects : this compound has been shown to slow heart rate and reduce arrhythmias .

Enzymatic Interactions

This compound interacts with various enzymes, acting as a catalyst in several biochemical reactions. Its role as a phase-transfer catalyst enhances the efficiency of reactions by facilitating the transfer of reactants between different phases.

Subcellular Localization

The effectiveness of this compound is influenced by its localization within cellular compartments. Targeting signals direct its activity to specific organelles, optimizing its interaction with biomolecules.

In Vitro Studies

A study evaluated the ocular irritancy potential of this compound using bovine corneas. The results indicated a mean in vitro irritation score (IVIS) that suggested potential eye irritancy but did not classify it as causing serious damage according to OECD criteria .

Clinical Applications

Research has highlighted the compound's role in enhancing the efficacy of antibiotics through its action on beta-lactamase enzymes. This has implications for treating resistant bacterial infections . Additionally, its use as a food additive helps prevent rancidity in oils containing unsaturated fatty acids, showcasing its utility in food science .

Summary of Biological Activities

This compound demonstrates a range of biological activities that are beneficial across different domains:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces prostaglandin synthesis |

| Cardiovascular health | Lowers cholesterol and triglycerides |

| Antibiotic enhancement | Converts clavulanic acid salt to potassium clavulanate |

| Food preservation | Prevents rancidity in unsaturated oils |

Propiedades

Número CAS |

3164-85-0 |

|---|---|

Fórmula molecular |

C8H16KO2 |

Peso molecular |

183.31 g/mol |

Nombre IUPAC |

potassium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.K/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clave InChI |

LXUNKDFIOZFCAK-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].[K+] |

SMILES canónico |

CCCCC(CC)C(=O)O.[K] |

Key on ui other cas no. |

3164-85-0 |

Descripción física |

Liquid |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of potassium 2-ethylhexanoate in chemical synthesis?

A1: this compound is primarily employed as a catalyst in polymerization reactions, specifically in the production of polyisocyanurate (PIR) foams. [, , , ]

Q2: How does this compound impact the synthesis of PIR foams?

A2: this compound acts as a catalyst for the trimerization of isocyanates, a crucial step in PIR foam formation. [] Its catalytic activity directly influences the isocyanurate yield, which in turn impacts the foam's properties, including its flammability. []

Q3: Beyond PIR foams, what other applications utilize this compound?

A4: this compound plays a critical role in the pharmaceutical industry, specifically in the purification of clavulanic acid, a crucial beta-lactamase inhibitor. [, , ] It acts as a precipitation agent during the isolation and purification of potassium clavulanate, the clinically used form of clavulanic acid. [, , ]

Q4: How does this compound facilitate the precipitation of clavulanic acid?

A5: While the precise mechanism is not fully elucidated in the provided research, it's suggested that this compound forms an intermediate "amine salt of clavulanic acid" with t-octylamine, another precipitation agent used in the process. [] This intermediate is believed to enhance the purification process and improve the stability of the resulting potassium clavulanate. []

Q5: Are there theoretical methods to predict the effectiveness of different precipitation agents, including this compound, for clavulanic acid purification?

A6: Yes, computational chemistry methods, specifically the calculation of reactivity indexes, have shown a good correlation with experimentally obtained yields for clavulanic acid precipitation. [] This approach can be used to screen potential precipitation agents and predict their effectiveness in the purification process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.